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Compound of Interest

Compound Name: (Pentafluorophenyl)dimethylsilane

CAS No.: 13888-77-2

Cat. No.: B1143868 Get Quote

Compound Overview & Significance
(Pentafluorophenyl)dimethylsilane (

) is a specialized organosilicon reagent combining the lipophilicity and electron-withdrawing
nature of the perfluorophenyl group with the reactivity of a hydrosilane. It serves as a critical
building block in the synthesis of fluorous-tagged molecules, silyl ethers, and as a chain
transfer agent in polymerization.

IUPAC Name: (Pentafluorophenyl)dimethylsilane

CAS Number: 13888-77-2[1][2]

Molecular Formula:

Molecular Weight: 226.22 g/mol

Physical State: Colorless liquid[3][4]

Boiling Point: 61–62 °C (20 mmHg)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is critical for purity assessment. The electron-withdrawing
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group induces unique shielding effects compared to non-fluorinated analogs (e.g.,
phenyldimethylsilane).

Proton NMR ( H)
The spectrum is characterized by the distinct coupling between the silyl hydride (Si-H) and the

methyl protons (Si-Me), as well as long-range coupling to fluorine.

Signal
Assignment

Shift (

, ppm)
Multiplicity Integration

Coupling
Constants (

, Hz)

Notes

Si-H 4.57 Septet 1H

Diagnostic

silyl hydride

signal.

Si-Me 0.15
Doublet of

Triplets
6H ,

Coupled to

Si-H and

ortho-F.

Solvent: Benzene-d

(

). Note that in

, shifts may move slightly downfield.

Carbon-13 NMR ( C)
The carbon spectrum is dominated by the complex multiplet patterns of the perfluorinated ring

due to large

coupling constants (

Hz).

Si-Me:

-3.0 to -5.0 ppm (Singlet or weak multiplet).
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Aromatic C-F:

136–150 ppm (Complex multiplets, typically appearing as broad doublets/triplets due to C-F
coupling).

Ipso-C:

105–115 ppm (Triplet of triplets).

Fluorine-19 NMR ( F)
The

F spectrum provides the most rapid confirmation of the intact

group.

Position
Shift (

, ppm)
Multiplicity Notes

Ortho (2,6-F) -126 to -128 Multiplet

Closest to Silicon;

shows through-space

interaction.

Para (4-F) -150 to -154 Triplet
Diagnostic for para-

substitution.

Meta (3,5-F) -161 to -163 Multiplet
Most shielded fluorine

environment.

Referenced to

(0 ppm) or

(-164.9 ppm).

Infrared Spectroscopy (FT-IR)
The IR spectrum is used to monitor the progress of hydrosilylation reactions by tracking the

disappearance of the Si-H stretch.
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Functional Group
Wavenumber (

)
Intensity Assignment

Si-H 2140 – 2180 Strong, Sharp

Critical Diagnostic.

Higher frequency than

PhSiMe

H (~2125) due to

electron-withdrawing

.

C-F (Aromatic) 1450 – 1520 Very Strong

Characteristic

perfluoroaromatic ring

breathing/stretching.

Si-C 1250, 820 – 850 Medium
Si-Me deformation

and stretching.

C-H (Alkyl) 2900 – 2970 Weak Methyl C-H stretches.

Mass Spectrometry (MS)
The fragmentation pattern is driven by the stability of the silyl cation and the robustness of the

perfluorophenyl ring.

Fragmentation Pathway Visualization
The following diagram illustrates the primary ionization and fragmentation logic for

.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion [M]+
m/z 226

[M - H]+
m/z 225- H•

[M - Me]+
m/z 211

- CH3• (Major)

C6F5+
m/z 167

Si-C Cleavage

C6F5Si+
m/z ~195

- CH4/Me

Click to download full resolution via product page

Figure 1: Proposed EI-MS fragmentation pathway highlighting the loss of methyl and hydride

radicals.

Experimental Protocols
Protocol 1: NMR Sample Preparation

Solvent Choice: Benzene-d

(

) is preferred over Chloroform-d (

) for organosilicon hydrides.

can contain traces of acid (DCl) which may promote hydrolysis or halogen exchange on the
silicon center.

Concentration: Prepare a ~10-15 mg sample in 0.6 mL solvent.

Tube: Use high-quality 5mm NMR tubes, oven-dried to remove moisture (Si-H is moisture

sensitive in the presence of nucleophiles).

Protocol 2: Monitoring Hydrosilylation via IR
Baseline: Take a background scan of the neat alkene/alkyne substrate.
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Zero-Point: Record the IR of the reaction mixture immediately after adding

(Pentafluorophenyl)dimethylsilane. Note the intensity of the peak at ~2160 cm

.

Monitoring: Sample every 30-60 minutes. The reaction is complete when the band at ~2160

cm

vanishes or plateaus (if excess silane is used).

Synthesis & Workflow Logic
The synthesis typically involves the reduction of the corresponding alkoxysilane or chlorosilane.

The following workflow demonstrates the logic for generating the spectroscopic sample.

Precursor:
Me2(C6F5)Si-OEt

or
Me2(C6F5)Si-Cl

Reaction:
Ether/THF, 0°C -> RT

Reducing Agent:
NaBH4 or LiAlH4

Workup:
Filtration (remove salts)

Distillation

Target:
(Pentafluorophenyl)dimethylsilane

(C6F5)SiMe2H

Validation:
1H NMR (Si-H septet)

IR (2160 cm-1)

Click to download full resolution via product page
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Figure 2: Synthetic workflow for the preparation and validation of the target silane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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